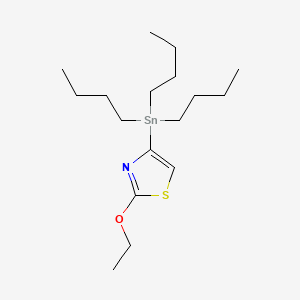

2-Ethoxy-4-(tributylstannyl)thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethoxy-4-(tributylstannyl)thiazole is an organotin compound with the molecular formula C17H33NOSSn and a molecular weight of 418.23 g/mol . This compound is characterized by the presence of a thiazole ring substituted with an ethoxy group and a tributylstannyl group. It is commonly used in organic synthesis, particularly in the Stille coupling reactions, which are pivotal in forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(tributylstannyl)thiazole typically involves the stannylation of 2-ethoxythiazole. This process can be achieved through the reaction of 2-ethoxythiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-4-(tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the coupling of the organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., palladium acetate), organic halides (e.g., aryl bromides), bases (e.g., potassium carbonate).

Major Products: The major products of these reactions are the coupled organic compounds, where the thiazole ring is linked to another organic moiety through a carbon-carbon bond .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Ethoxy-4-(tributylstannyl)thiazole in Stille coupling reactions involves the formation of a palladium complex with the organotin compound. This complex undergoes transmetalation with an organic halide, followed by reductive elimination to form the coupled product. The key molecular targets are the palladium catalyst and the organic halide, and the pathway involves the sequential steps of oxidative addition, transmetalation, and reductive elimination .

Vergleich Mit ähnlichen Verbindungen

2-(Tributylstannyl)thiazole: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.

2-(Tributylstannyl)-1,3-thiazole: Another variant without the ethoxy group, used in similar coupling reactions.

Uniqueness: 2-Ethoxy-4-(tributylstannyl)thiazole is unique due to the presence of both the ethoxy and tributylstannyl groups, which enhance its reactivity and versatility in organic synthesis. The ethoxy group can participate in additional chemical transformations, providing more synthetic options compared to its analogs .

Biologische Aktivität

2-Ethoxy-4-(tributylstannyl)thiazole, with the molecular formula C17H33NOSSn, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tributylstannyl group, which is known to influence its chemical behavior and biological interactions.

- Molecular Weight : 418.23 g/mol

- CAS Number : 240816-28-8

- Structural Formula :

Toxicity Profile

Research indicates that this compound possesses significant toxicity, particularly when ingested or upon skin contact. The compound is classified as harmful and may cause acute toxicity upon exposure .

Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives, including this compound. Thiazoles are known to exhibit various mechanisms of action against cancer cells, including:

- Inhibition of Kinases : Some thiazole derivatives have been reported to inhibit key kinases involved in cancer progression, such as c-Jun N-terminal kinase (JNK) and others involved in cell signaling pathways .

- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

- Apoptosis Induction : Thiazoles may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the tributylstannyl group enhances the compound's ability to interact with cellular targets, potentially increasing its efficacy against specific cancer types.

Case Studies and Research Findings

A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives can act as potent inhibitors of histone demethylases, which are implicated in various cancers. The study highlighted that certain modifications to the thiazole structure could enhance selectivity and potency against specific demethylases .

Table 1: Biological Activity of Thiazole Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | KDM4A | 0.200 | Inhibition |

| Other Thiazole Derivative A | KDM5B | 0.012 | Strong Inhibition |

| Other Thiazole Derivative B | KDM3A | 0.057 | Moderate Inhibition |

Eigenschaften

IUPAC Name |

tributyl-(2-ethoxy-1,3-thiazol-4-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h4H,2H2,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBICALVSSSYBKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376854 |

Source

|

| Record name | 2-Ethoxy-4-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240816-28-8 |

Source

|

| Record name | 2-Ethoxy-4-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.